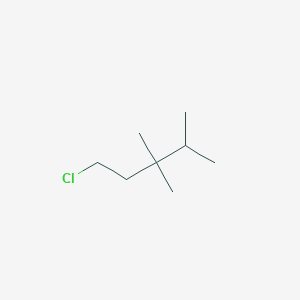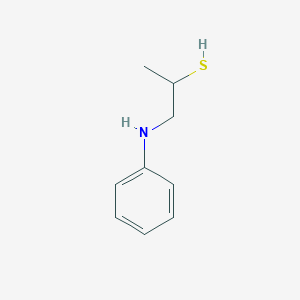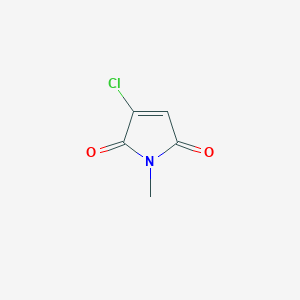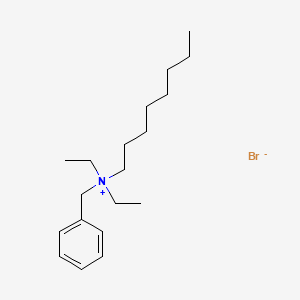
1-Chloro-3,3,4-trimethylpentane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-3,3,4-trimethylpentane is an organic compound belonging to the class of alkyl halides It is a branched hydrocarbon with a chlorine atom attached to the first carbon of the main chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-3,3,4-trimethylpentane can be synthesized through several methods. One common approach involves the chlorination of 3,3,4-trimethylpentane. This reaction typically occurs under controlled conditions using chlorine gas in the presence of ultraviolet light or a radical initiator to facilitate the substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing by-products. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-3,3,4-trimethylpentane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, to form alcohols.
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Oxidation and Reduction Reactions: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Elimination: Potassium tert-butoxide (KOtBu) in a non-polar solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Major Products:
Substitution: Formation of 3,3,4-trimethylpentanol.
Elimination: Formation of 3,3,4-trimethyl-1-pentene.
Oxidation: Formation of corresponding carboxylic acids or ketones.
Wissenschaftliche Forschungsanwendungen
1-Chloro-3,3,4-trimethylpentane has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Explored for its potential use in drug development and as a reagent in pharmaceutical synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of 1-Chloro-3,3,4-trimethylpentane involves its interactions with molecular targets through its chlorine atom. In substitution reactions, the chlorine atom is replaced by nucleophiles, leading to the formation of new compounds. In elimination reactions, the compound loses a hydrogen and a chlorine atom, resulting in the formation of alkenes. The specific pathways and molecular targets depend on the reaction conditions and the nature of the reagents involved.
Vergleich Mit ähnlichen Verbindungen
1-Chloro-3,3,4-trimethylpentane can be compared with other similar compounds, such as:
- 1-Chloro-2,2,3-trimethylpentane
- 2-Chloro-3,3,4-trimethylpentane
- 3-Chloro-3,3,4-trimethylpentane
These compounds share similar structural features but differ in the position of the chlorine atom. The unique positioning of the chlorine atom in this compound influences its reactivity and the types of reactions it undergoes. This uniqueness makes it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
90224-29-6 |
|---|---|
Molekularformel |
C8H17Cl |
Molekulargewicht |
148.67 g/mol |
IUPAC-Name |
1-chloro-3,3,4-trimethylpentane |
InChI |
InChI=1S/C8H17Cl/c1-7(2)8(3,4)5-6-9/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
FUWJJYUOCOKSDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C)(C)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl [(2-ethyl-1H-imidazole-5-carbothioyl)sulfanyl]acetate](/img/structure/B14367424.png)
![6-methoxy-3-methyl-4H-benzo[c][1,8]naphthyridin-1-one](/img/structure/B14367427.png)
![8-[Bis(2-chloroethyl)amino]-3,7-dimethylpurine-2,6-dione](/img/structure/B14367436.png)
![Methyl 2,2,3,5-tetramethyl-3-[(trimethylsilyl)oxy]hexanoate](/img/structure/B14367445.png)
![3-[1-(5-Fluoro-1,3-benzoxazol-2-yl)hydrazinyl]propanenitrile](/img/structure/B14367453.png)

![ethyl N-[[4-(hydroxymethyl)cyclohexyl]methyl]carbamate](/img/structure/B14367469.png)

![Methyl (2H-[1,3]dithiolo[4,5-b]quinoxalin-2-yl)acetate](/img/structure/B14367471.png)
![3-(Chloromethyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]piperidine](/img/structure/B14367473.png)


